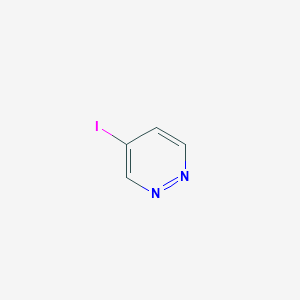

4-Iodopyridazine

Description

Significance of Halogenated Pyridazines as Heterocyclic Building Blocks

Halogenated pyridazines are a class of heterocyclic compounds that have garnered significant attention due to their versatile chemical reactivity and presence in biologically active molecules. The pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is an important scaffold in medicinal chemistry, appearing in numerous compounds with anticancer and other therapeutic properties. researchgate.netnih.govchemicalbook.com The introduction of a halogen atom, such as iodine, onto this ring system dramatically enhances its utility as a synthetic intermediate.

Halogens, particularly chlorine, bromine, and iodine, serve as excellent leaving groups in nucleophilic substitution reactions and are essential functional handles for transition metal-catalyzed cross-coupling reactions. nih.gov This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision. The incorporation of halogens can also profoundly influence a molecule's pharmacokinetic properties, such as its metabolic stability and ability to bind to target proteins, making halogenated heterocycles invaluable in drug discovery. nih.govpatsnap.com

Role of 4-Iodopyridazine in Organic Synthesis and Functional Material Precursors

4-Iodopyridazine, specifically, is a valuable precursor in organic synthesis. The iodine atom at the 4-position is highly susceptible to displacement and facilitates a range of chemical transformations. Its primary role is as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods are fundamental to modern organic chemistry, enabling the construction of complex molecular architectures from simpler components. The carbon-iodine bond is the most reactive among the halogens in these catalytic cycles, often allowing for milder reaction conditions and broader substrate scope.

Beyond its use in creating discrete molecules for pharmaceuticals, the reactivity of 4-iodopyridazine and similar aryl halides makes them key precursors for functional materials. nih.gov The ability to systematically build complex aromatic systems through cross-coupling reactions is central to the development of conjugated polymers, organic light-emitting diodes (OLEDs), and other optoelectronic materials. nih.gov The electron-deficient nature of the pyridazine ring can impart unique electronic properties to these materials, making its iodo-derivative a potentially crucial component in the design of next-generation technologies.

Historical Context and Evolution of Pyridazine Functionalization Strategies

The functionalization of electron-deficient heterocyclic rings like pyridazine has historically presented a significant challenge for synthetic chemists. cdnsciencepub.com The inherent electronic properties of the ring make it resistant to standard electrophilic aromatic substitution reactions that are common for benzene (B151609) and other electron-rich arenes. Early strategies often involved constructing the desired substituted pyridazine ring from acyclic (non-ring) precursors, a process that could be lengthy and inefficient. cdnsciencepub.com

The evolution of synthetic methodology has led to more direct and powerful approaches. A major breakthrough has been the development of transition metal-catalyzed C-H (carbon-hydrogen) bond functionalization. cdnsciencepub.comcphi-online.com These modern techniques allow for the direct conversion of a C-H bond on the pyridazine ring to a new carbon-carbon or carbon-heteroatom bond, offering a more atom-economical and efficient pathway to desired molecules. chemsynthesis.com Researchers have developed various strategies to control which specific C-H bond reacts, using directing groups, photocatalysis, or temporary dearomatization to achieve high regioselectivity. chemsynthesis.comfishersci.cachemicalbook.com The synthesis of specific isomers like 4-iodopyridazine relies on these increasingly sophisticated methods, which have transformed the way chemists approach the synthesis of complex heterocyclic compounds.

Note on Physicochemical and Spectroscopic Data: Despite a thorough search of public chemical databases and scientific literature, verified experimental physicochemical and spectroscopic data (e.g., melting point, boiling point, NMR spectra) for the parent compound 4-iodopyridazine could not be located. This suggests the compound is not widely commercialized or extensively characterized in publicly accessible sources. Data is readily available for the related compound 4-iodopyridine (B57791) and for substituted derivatives such as 3,6-dichloro-4-iodopyridazine, but is not included here to maintain strict focus on the titular compound.

Structure

3D Structure

Properties

IUPAC Name |

4-iodopyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-1-2-6-7-3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZAOLAXMCMTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodopyridazine

Direct Iodination Strategies for Pyridazine (B1198779) Scaffolds

Direct electrophilic iodination of the pyridazine scaffold to selectively introduce an iodine atom at the 4-position is challenging due to the inherent electron-deficient nature of the pyridazine ring. While general methods for electrophilic iodination of (hetero)aromatic compounds exist, they often require activating groups or specific directing strategies to achieve regioselectivity. For instance, some methods utilize iodine in combination with oxidants or Lewis acids to generate reactive iodine species (I⁺) for electrophilic attack acsgcipr.orgmdpi.comchinesechemsoc.orgresearchgate.netacs.org. However, direct iodination of unsubstituted pyridazine at the 4-position is not a commonly reported or efficient primary route in the literature, often leading to mixtures of products or requiring specific functionalization to direct the substitution rsc.org.

Conversion from Aminopyridazines via Diazotization-Sandmeyer Reactions

The Sandmeyer reaction is a well-established and widely employed method for introducing halogens onto aromatic and heteroaromatic rings, including pyridazines, via a diazonium salt intermediate. This approach typically starts with the corresponding aminopyridazine.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The conversion of 4-aminopyridazine (B156604) to 4-iodopyridazine via the Sandmeyer reaction involves two key stages: diazotization of the amine and subsequent reaction of the diazonium salt with an iodide source, typically in the presence of a copper catalyst.

The diazotization is usually performed by treating 4-aminopyridazine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid (e.g., H₂SO₄ or HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt nrochemistry.comlookchem.com. Following diazotization, the addition of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), often in the presence of copper(I) iodide (CuI) or other copper salts, facilitates the displacement of the diazonium group by iodide. This reaction is typically carried out at room temperature or slightly elevated temperatures nrochemistry.comlookchem.com.

Optimization studies for Sandmeyer reactions generally focus on controlling the reaction temperature, the concentration of reagents, the choice of acid, and the reaction time to maximize yield and minimize side products. For instance, maintaining low temperatures during diazotization is critical to prevent premature decomposition of the diazonium salt nrochemistry.com. The yield of the Sandmeyer reaction for 4-iodopyridazine can be good, with some literature suggesting yields around 70% nrochemistry.com. Industrial production often favors this method due to its efficiency and high yield .

Precursor Aminopyridazine Synthesis Routes

The primary precursor for the Sandmeyer synthesis of 4-iodopyridazine is 4-aminopyridazine. Several routes exist for its preparation:

Reduction of 4-Nitropyridine-N-oxide: A common method involves the reduction of 4-nitropyridine-N-oxide. This can be achieved using reducing agents like iron in the presence of mineral acids (e.g., HCl or H₂SO₄) semanticscholar.org. For example, reduction with iron and hydrochloric acid can yield 4-aminopyridine (B3432731) in 80-85% yield, while reduction with iron and sulfuric acid can provide better yields, with isolation via ethyl acetate (B1210297) extraction yielding 85-90% semanticscholar.org.

Hofmann Degradation: 4-aminopyridine can also be synthesized from isonicotinamide (B137802) via a Hofmann degradation reaction google.com. This method can be efficient, with yields reported to exceed 90% when optimized with specific catalysts and conditions google.com.

Other Methods: Alternative routes include the reduction of nitro-pyridazines or amination reactions, though these are less frequently cited for the direct synthesis of 4-aminopyridazine compared to the reduction of the N-oxide or Hofmann degradation semanticscholar.orggoogle.comgoogle.comresearchgate.netresearchgate.net.

Halogen Exchange Methodologies for 4-Iodopyridazine Formation

Halogen exchange reactions, particularly the Finkelstein reaction, offer an alternative pathway to synthesize 4-iodopyridazine by replacing a pre-existing halogen atom (typically chlorine or bromine) at the 4-position with iodine.

Nucleophilic Halogen Exchange from Chlorinated or Brominated Pyridazines

This method relies on the nucleophilic aromatic substitution (SNAr) of a halogen atom by an iodide nucleophile. The Finkelstein reaction, a classic example of such an exchange, typically involves treating an alkyl halide with sodium iodide in acetone, where the precipitation of NaCl drives the equilibrium quora.comaakash.ac.in. While primarily applied to alkyl halides, the principle can be extended to activated aryl and heteroaryl halides.

For pyridazine systems, the electron-withdrawing nature of the nitrogen atoms can activate the ring towards nucleophilic attack. Thus, 4-chloropyridazine (B92835) or 4-bromopyridazine (B57311) can be converted to 4-iodopyridazine by reaction with sodium iodide (NaI) or potassium iodide (KI) manac-inc.co.jpresearchgate.netfrontiersin.orgnih.govarkat-usa.org. These reactions are often carried out in polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures manac-inc.co.jpresearchgate.net.

The efficiency of the halogen exchange can be influenced by the presence of catalysts, such as copper(I) iodide (CuI), in Ullmann-type couplings, particularly when converting less reactive chlorides . Acid-mediated conditions with sodium iodide have also been reported for the conversion of heterocyclic chlorides to iodides, showing good to high yields for pyridines and quinolines researchgate.net. For instance, chloride substituents in the 2 and 4 positions of pyridines are readily substituted by iodide, with yields ranging from 75-91% researchgate.net.

Influence of Reaction Medium and Additives on Halide Selectivity

The choice of reaction medium and the presence of additives play a significant role in the success and selectivity of halogen exchange reactions.

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used as they effectively solvate the metal cation (e.g., Na⁺ or K⁺) while leaving the iodide anion relatively free to act as a nucleophile manac-inc.co.jpresearchgate.netfrontiersin.orgnih.gov. The solvent's polarity and its ability to stabilize transition states are crucial. For example, DMSO has been noted as an effective solvent for certain iodination reactions acs.org.

Catalysts and Additives: Transition metal catalysts, particularly copper salts (e.g., CuI), can significantly enhance the rate and efficiency of nucleophilic aromatic substitution, especially for less activated substrates like chlorides frontiersin.orgnih.gov. Nickel catalysts have also been explored for similar transformations frontiersin.orgnih.gov. Additives like phase-transfer catalysts can also improve reactivity by facilitating the transfer of the iodide anion into the organic phase. Acidic conditions, as mentioned, can also promote halide exchange in certain heterocyclic systems researchgate.net. The influence of electron-donating or electron-withdrawing groups on the pyridazine ring can also affect the ease of nucleophilic aromatic substitution, with electron-withdrawing groups generally promoting the reaction manac-inc.co.jp.

Advanced Synthetic Approaches to Highly Substituted 4-Iodopyridazine Derivatives

The synthesis of functionalized iodopyridazines, particularly those with multiple substituents, requires precise control over the position of iodine incorporation. Advanced strategies have been developed to achieve this regioselectivity and to enhance the efficiency of these transformations.

Achieving regioselective iodination is crucial for constructing complex pyridazine architectures. Several methods have been established to precisely place iodine atoms onto the pyridazine core, often in the presence of other functional groups.

One prominent approach involves the diazotization of aminopyridines followed by iodination. For instance, 3,5-dibromo-4-aminopyridine can be efficiently converted to 3,5-dibromo-4-iodopyridine (B1430625) in a single step through a diazotization reaction followed by treatment with potassium iodide. This method is characterized by its operational simplicity, high reaction yield (ranging from 65% to 83%), and excellent regioselectivity, which minimizes the formation of difficult-to-separate isomeric byproducts google.com.

Another strategy employs the "halogen dance" phenomenon, where a halogen atom migrates to a different position on the aromatic ring. This technique has been utilized to synthesize 2-bromo-4-iodopyridine (B27774) from 2-bromopyridine. The reaction typically involves treatment with a strong base, such as lithium diisopropylamide (LDA), followed by iodination. This allows for the directed synthesis of specific dihalopyridine isomers, which are valuable intermediates for further synthetic manipulations researchgate.net.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions on highly halogenated pyridines are instrumental in preparing polysubstituted iodopyridazines. For example, 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) can be synthesized from pentafluoropyridine (B1199360) by reacting it with sodium iodide in dimethylformamide (DMF) rsc.org. Similarly, 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) is prepared by reacting pentachloropyridine (B147404) with sodium iodide, often under optimized conditions that favor the desired substitution orgchemres.org. These methods exploit the electron-deficient nature of the pyridine (B92270) ring, which activates halogen atoms towards nucleophilic attack at specific positions.

Table 1: Examples of Regioselective Synthesis of Iodopyridazines

| Starting Material | Product | Key Reagents/Method | Yield (%) | Reference |

| 3,5-Dibromo-4-aminopyridine | 3,5-Dibromo-4-iodopyridine | Diazotization, aqueous KI | 65-83 | google.com |

| 2-Bromopyridine | 2-Bromo-4-iodopyridine | LDA, I2 (Halogen Dance) | Not specified | researchgate.net |

| Pentafluoropyridine | 2,3,5,6-Tetrafluoro-4-iodopyridine | NaI, DMF | Not specified | rsc.org |

| Pentachloropyridine | 2,3,5,6-Tetrachloro-4-iodopyridine | NaI, DMF | Not specified | orgchemres.org |

Microwave irradiation offers significant advantages in organic synthesis, including accelerated reaction rates, improved yields, and enhanced selectivity. These benefits are particularly valuable in the preparation of iodopyridazine derivatives.

The synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine and sodium iodide can be dramatically accelerated using microwave irradiation. When conducted in DMF at 140 °C for a mere 10 minutes, this method achieves high yields of the target compound, representing a substantial improvement in efficiency over conventional heating techniques orgchemres.org.

Moreover, microwave technology is highly effective for reactions involving iodopyridines as substrates. For instance, in the synthesis of various 8-aryl and 8-pyridylinosine derivatives, 4-iodopyridine (B57791) has been employed in Suzuki coupling reactions under microwave irradiation, demonstrating the compatibility and utility of iodopyridines in these accelerated processes csic.es. Similarly, the amination of 2-fluoro-4-iodopyridine (B1312466) via Buchwald-Hartwig cross-coupling reactions proceeds efficiently under microwave conditions, typically completing within 30 minutes and often requiring reduced quantities of base compared to established protocols researchgate.net.

Table 2: Examples of Microwave-Assisted Synthesis of Iodopyridazines and Analogs

| Substrate(s) | Product(s) | Microwave Conditions (Temp, Time, Solvent) | Yield (%) | Reference |

| Pentachloropyridine, NaI | 2,3,5,6-Tetrachloro-4-iodopyridine | 140 °C, 10 min, DMF | High | orgchemres.org |

| 2',3'-O-Isopropylideninosine, 4-iodopyridine | 2',3'-O-Isopropylidene-8-(4''-pyridyl)inosine | 120 °C, 1 h, DMF | Not specified | csic.es |

| 2-Fluoro-4-iodopyridine, Aromatic Amine | 2-Fluoro-4-(arylamino)pyridine | Microwave, ~30 min | Good | researchgate.net |

Green Chemistry Considerations in 4-Iodopyridazine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific "green" metrics for the synthesis of 4-iodopyridazine are not always explicitly detailed in the literature, several aspects of modern synthetic approaches align with these principles.

Compound List:

4-Iodopyridazine

3,5-Dibromo-4-iodopyridine

2-Bromo-4-iodopyridine

2,3,5,6-Tetrafluoro-4-iodopyridine

Pentafluoropyridine

2,3,5,6-Tetrachloro-4-iodopyridine

Pentachloropyridine

2-Fluoro-4-iodopyridine

3,5-Dibromo-4-aminopyridine

2-Bromopyridine

Inosine

8-Aryl Inosines

8-Pyridyl Inosines

2',3'-O-Isopropylideninosine

2',3'-O-Isopropylidene-8-(4''-pyridyl)inosine

Reactivity and Functionalization of 4 Iodopyridazine

Transition Metal-Catalyzed Cross-Coupling Reactions of 4-Iodopyridazine

Palladium-Catalyzed Cross-Couplings

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forging carbon-nitrogen bonds between aryl or heteroaryl halides and amines. This methodology has been successfully applied to pyridazine (B1198779) systems, including those bearing an iodine substituent. While direct examples specifically detailing 4-iodopyridazine with a wide array of amines are emerging, studies on closely related substrates like 2-fluoro-4-iodopyridine (B1312466) demonstrate the regioselective amination at the C-4 position under Buchwald-Hartwig conditions researchgate.net. This suggests that 4-iodopyridazine is similarly amenable to this transformation, allowing for the introduction of diverse amine functionalities. For instance, nickel-catalyzed amination has been reported for 4-iodopyridine (B57791) with various anilines, yielding the corresponding C-N coupled products nih.govacs.org.

Catalyst Selection and Ligand Design for Optimal Regioselectivity and Yield

The efficiency, regioselectivity, and yield of Buchwald-Hartwig amination reactions are highly dependent on the choice of palladium catalyst and the accompanying ligand. Palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly employed, often activated by electron-rich and sterically bulky phosphine (B1218219) ligands libretexts.orgwuxiapptec.comsigmaaldrich.com. Ligands like BINAP, Josiphos, XantPhos, and various biaryl phosphines have proven effective in promoting C-N bond formation with aryl and heteroaryl halides researchgate.netlibretexts.orgsigmaaldrich.comamazonaws.com. The selection of an appropriate base (e.g., K₂CO₃, KOtBu, LHMDS, DBU) and solvent (e.g., toluene, DMF) is also critical for optimizing reaction outcomes libretexts.orgwuxiapptec.com. For example, the use of Pd(OAc)₂ in combination with BINAP has been reported to provide good yields in the amination of halopyridines researchgate.net. The development of advanced precatalysts (Generations 3, 4, and 6) by Buchwald and colleagues has further enhanced the scope and practicality of these reactions, allowing for milder conditions and broader substrate compatibility sigmaaldrich.com.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type reactions)

Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, offer an alternative pathway for forming carbon-heteroatom bonds, including C-N, C-O, and C-S linkages organic-chemistry.org. While specific examples directly involving 4-iodopyridazine in copper-catalyzed C-N couplings are less prevalent in the immediate search results compared to palladium catalysis, the general reactivity of aryl iodides in these transformations is well-established sioc-journal.cnresearchgate.net. Copper(I) salts, such as CuI, often serve as the catalytic species, sometimes in conjunction with specific ligands (e.g., glycosyl ligands) to enhance reactivity and allow for reactions in aqueous media sioc-journal.cn. These methods are attractive due to the lower cost and toxicity of copper compared to palladium, and ongoing research continues to expand their scope and efficiency for heteroaryl substrates researchgate.net.

Nucleophilic Aromatic Substitution (SNAr) Reactions on 4-Iodopyridazine

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic and heteroaromatic systems, where a nucleophile displaces a leaving group on the ring masterorganicchemistry.com. The pyridazine ring, with its two nitrogen atoms, is inherently electron-deficient, making it susceptible to SNAr reactions, especially when activated by electron-withdrawing groups or bearing a good leaving group like iodine. The mechanism typically involves an addition-elimination pathway, forming a Meisenheimer complex intermediate youtube.com.

Substitution with Oxygen-Centered Nucleophiles

4-Iodopyridazine can undergo SNAr reactions with oxygen-centered nucleophiles, such as phenoxides and alkoxides, to form aryl ethers. For instance, reaction with sodium phenoxide (PhONa) in DMSO has been reported to yield 4-phenoxypyridine (B1584201) in 72% yield sci-hub.se. Similarly, treatment with sodium methoxide (B1231860) (NaOMe) can lead to the formation of 4-methoxypyridazine (B1590982) derivatives . These reactions typically require elevated temperatures and polar aprotic solvents to facilitate the substitution sci-hub.se.

Substitution with Nitrogen-Centered Nucleophiles (e.g., Amines, Amides, Azides)

The introduction of nitrogen functionalities via SNAr is a common transformation for halopyridazines. 4-Iodopyridazine can react with various amines to form amino-substituted pyridazines. While direct examples of 4-iodopyridazine with a broad range of amines under SNAr conditions are not extensively detailed in the provided snippets, related studies on halopyridazines indicate the feasibility of such reactions researchgate.netdiva-portal.orgorgchemres.orgresearchgate.net. For example, tetrachloropyridazine undergoes selective SNAr with amines at the 4-position researchgate.net. Azide ions (N₃⁻) are also potent nucleophiles that can participate in SNAr reactions, leading to the formation of azido-pyridazines, which can subsequently be reduced to amines masterorganicchemistry.com.

Substitution with Sulfur-Centered Nucleophiles

Sulfur-centered nucleophiles, such as thiolates, are highly reactive in SNAr reactions with electron-deficient heteroaromatics. 4-Iodopyridazine reacts efficiently with sodium thiophenoxide (PhSNa) and sodium methylthiolate (MeSNa) in polar aprotic solvents like NMP. These reactions proceed with high yields, with PhSNa yielding 4-(phenylthio)pyridine in 99% and MeSNa yielding 4-(methylthio)pyridine (B1329834) in 73% sci-hub.se. In contrast to oxygen and nitrogen nucleophiles, sulfur nucleophiles have been observed to substitute at the para position in perhalogenated pyridines, suggesting a preference based on the nature of the nucleophile and the substitution pattern orgchemres.org.

Regioselectivity and Site-Selectivity in Polyhalogenated Pyridazines

In polyhalogenated pyridazines, the iodine atom often dictates the regioselectivity of reactions. For instance, in mixed halogenated pyridazines, the carbon-iodine bond is typically more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions compared to carbon-chlorine bonds dur.ac.ukdur.ac.uk. This intrinsic reactivity allows for selective functionalization at the iodinated position dur.ac.uk. Studies on polychlorinated-iodinated pyridazines, such as 2,3,5,6-tetrachloro-4-iodopyridine (B1620682), reveal that softer nucleophiles preferentially attack the carbon-iodine bond at the 4-position, while harder nucleophiles target the chlorine atoms at the 2-position, aligning with hard-soft acid-base (HSAB) principles orgchemres.org. In 2,4-dihalopyridines, while transition-metal-free nucleophilic aromatic substitution (SNAr) reactions often favor the 4-position, palladium-catalyzed cross-coupling conventionally occurs at the 2-position, although specific ligands can promote C4-selective coupling nih.gov.

Mechanisms of Nucleophilic Displacement at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing the iodinated position of 4-iodopyridazine sci-hub.se. The electron-deficient nature of the pyridazine ring generally facilitates SNAr reactions, although the pyridine (B92270) ring itself may require activating groups for highly efficient substitution vulcanchem.com. Iodine serves as a good leaving group in these reactions, with its displacement by nucleophiles often proceeding via an addition-elimination mechanism involving a Meisenheimer intermediate orgchemres.orgsci-hub.se. The reactivity of halogens in SNAr reactions generally follows the order I > Br > Cl > F, with iodide being the most facile leaving group sci-hub.se. Notably, certain conditions, such as the formation of N-phosphonium–pyridinium intermediates, can activate iodopyridines for SNAr reactions even at ambient temperatures, despite iodides typically being less reactive nucleofuges nih.gov.

Table 1: Nucleophilic Displacement Reactions on Halopyridazines

| Nucleophile | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| PhSNa | DMSO | 110 | 4-(Phenylthio)pyridazine | 74 | sci-hub.se |

| MeSNa | DMSO | 110 | 4-(Methylthio)pyridazine | 72 | sci-hub.se |

| PhCH₂OH | NMP | 110 | 4-(Benzyloxy)pyridazine | 72 | sci-hub.se |

| PhONa | DMSO | 110 | 4-Phenoxypyridazine | 74 | sci-hub.se |

| PhCH₂CN | NMP | 110 | 4-(Cyanomethyl)pyridazine | 67 | sci-hub.se |

| PPh₃ | RT | N/A | Phosphonium (B103445) Salt | High | nih.gov |

| 2-Aminothiophenol | Reflux | N/A | 4-(2-Aminophenylthio)pyridazine | 45 | orgchemres.org |

| Benzyl mercaptan | Reflux | N/A | 4-(Benzylthio)pyridazine | 50 | orgchemres.org |

| KSCN | Reflux | N/A | 4-Thiocyanatopyridazine | 75 | orgchemres.org |

Note: Yields and conditions are representative of halopyridazines, with specific data for 4-iodopyridazine being integrated where available or inferred from similar compounds.

Formation of Organometallic Reagents from 4-Iodopyridazine

The carbon-iodine bond in 4-iodopyridazine is readily converted into organometallic species, which are highly versatile intermediates for carbon-carbon bond formation.

Synthesis of Pyridazinylmagnesium Halides (Grignard Reagents)

Pyridazinylmagnesium halides, analogous to Grignard reagents, can be prepared from 4-iodopyridazine. This is typically achieved through direct insertion of magnesium metal into the carbon-iodine bond, or more commonly, via halogen-metal exchange. The latter involves treating the iodo compound with an organolithium reagent, followed by transmetalation with a magnesium salt (e.g., MgCl₂, MgBr₂) rsc.orgresearchgate.netsolubilityofthings.comacs.org. For example, magnesium-halogen exchange using reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) can be employed to generate the corresponding Grignard species acs.org.

Preparation of Pyridazinyllithium Species

The formation of pyridazinyllithium species from 4-iodopyridazine is efficiently accomplished through halogen-lithium exchange reactions. This process involves treating 4-iodopyridazine with a strong organolithium base, such as butyllithium (B86547) (BuLi), typically at low temperatures (e.g., -78 °C) in ethereal solvents clockss.orgthieme-connect.de. The high reactivity of the carbon-iodine bond makes it particularly susceptible to this exchange. It is important to note that in dihalopyridines, halogen-dance rearrangements can sometimes occur during these lithiation processes, potentially leading to migration of the halogen or lithium clockss.orgthieme-connect.de. The selective reactivity of the C-I bond in mixed halopyridines, such as 2-bromo-4-iodopyridine (B27774), at the C-4 position in metal-halogen exchange further highlights the utility of the iodine substituent dur.ac.uk.

Reactivity of Organometallic Intermediates with Electrophiles

The pyridazinylmagnesium and pyridazinyllithium species derived from 4-iodopyridazine are potent nucleophiles and readily react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds rsc.orgsolubilityofthings.comsaskoer.cauniba.it.

Common electrophiles include:

Carbonyl Compounds: Aldehydes and ketones react to form secondary and tertiary alcohols, respectively rsc.orgsolubilityofthings.comsaskoer.cauniba.it. Esters and Weinreb amides can also be used, leading to ketones or tertiary alcohols after double addition saskoer.ca.

Carbon Dioxide (CO₂): Reaction with CO₂ followed by acidic workup yields pyridazine-4-carboxylic acid solubilityofthings.com.

Other Electrophiles: These intermediates can also react with electrophilic sources of halogens, silicon, tin, or undergo cross-coupling reactions with organic halides rsc.orgresearchgate.netsolubilityofthings.com. For instance, magnesium or zinc organometallic intermediates can participate in Negishi cross-coupling with aryl halides rsc.org.

Table 2: Reactions of Pyridazinyl Organometallic Reagents with Electrophiles

| Organometallic Species | Electrophile | Product Type | Yield (%) | Reference |

| Pyridazinylmagnesium | Benzaldehyde | Benzhydrol-type alcohol | Good | researchgate.net |

| Pyridazinylmagnesium | Carbonyl compound | Alcohol | High | solubilityofthings.com |

| Pyridazinylmagnesium | Carbon dioxide (CO₂) | Pyridazine-4-carboxylic acid | N/A | solubilityofthings.com |

| Pyridazinylmagnesium | 4-(Trifluoromethyl)benzaldehyde | Lactone | 62-70 | rsc.org |

| Pyridazinylmagnesium | 4-Iodobenzotrifluoride | Ester (via Negishi coupling) | 62-70 | rsc.org |

| Pyridazinyllithium | Benzophenone | Tertiary alcohol | Satisfactory | researchgate.net |

| Pyridazinyllithium | Aldehyde | Secondary alcohol | Satisfactory | researchgate.net |

Note: Data is illustrative, often derived from similar iodoheterocycles or general organometallic reactivity principles.

Reductive Transformations of the Iodine Moiety in 4-Iodopyridazine

The iodine substituent in 4-iodopyridazine can be reductively removed, typically replaced by a hydrogen atom, yielding the parent pyridazine. This process, known as deiodination or hydrodeiodination, can be achieved through various methods.

Catalytic Hydrogenation: Treatment with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) is a common method for dehalogenation .

Metal Hydride Reagents: Phenylsilane (PhSiH₃) catalyzed by indium acetate (B1210297) (In(OAc)₃) is an effective system for the deiodination of iodoheterocycles, including iodopyridines, under ambient conditions researchgate.netthieme-connect.com.

Phosphine-Mediated Reduction: Reaction with triphenylphosphine (B44618) (PPh₃) can form heteroaryltriphenylphosphonium iodides, which upon treatment with basic solvents (e.g., ethanol (B145695) with triethylamine) undergo elimination of the phosphonium iodide group, leading to deiodination clockss.org.

Reductive Homocoupling: Palladium-catalyzed reductive homocoupling of iodopyridines in alcoholic solvents, where the alcohol acts as both solvent and reductant, can also lead to deiodinated products mdpi.com.

Table 3: Reductive Deiodination Methods for Iodoheterocycles

| Substrate Example (Related) | Reducing Agent/Catalyst System | Conditions | Product Example (Related) | Yield (%) | Reference |

| 2-Chloro-4-fluoropyridine | H₂, Pd/C | EtOH | 2-Chloro-4-fluoropyridine | 70 | |

| Iodoquinoline/Iodopyridine | PhSiH₃, In(OAc)₃ | Ambient temperature | Deiodinated heterocycle | Good | researchgate.net |

| 7-Chloro-4-iodoquinoline | PPh₃, EtOH/Et₃N | Reflux | 7-Chloroquinoline | 90 | clockss.org |

| Iodopyridine | Pd catalyst | Alcoholic solvent (e.g., 3-pentanol) | Pyridazine | N/A | mdpi.com |

Compound List

4-Iodopyridazine

Pyridazine

2-Chloro-4-iodopyridine

2,3,5,6-Tetrachloro-4-iodopyridazine

2,4-Dihalopyridines

2-Bromo-4-iodopyridine

3-Iodo-6-phenylpyridazine

7-Chloro-4-iodoquinoline

Iodoquinolines

Iodopyridines

Radical Reactions Involving 4-Iodopyridazine

Pyridazines, as π-deficient heteroaromatic systems, are amenable to reactions involving nucleophilic carbon-centered radicals, a methodology significantly advanced by Minisci and colleagues thieme-connect.de. This approach has found applications in the functionalization of the pyridazine core. While direct radical functionalization of 4-iodopyridazine itself is less extensively documented in the provided literature compared to C-H activation, its role as a substrate in radical-mediated transformations is evident.

Specifically, iodopyridazines have been utilized in reactions where radical intermediates are generated. For instance, 4-iodopyridazine (referred to as 1c in the study) has been converted to its corresponding trifluoromethylpyridazine (2c) in almost quantitative yield using trifluoromethyl sulfonium (B1226848) salts. This transformation likely proceeds via the generation of trifluoromethyl radicals, which then react with the iodopyridazine substrate cas.cn. This highlights the potential for the iodine atom in 4-iodopyridazine to be displaced or involved in radical processes. Furthermore, photoredox catalysis offers pathways for Minisci-type alkylations of azines, including pyridazines, using various radical precursors such as aliphatic carboxylic acids, indicating a broader scope for radical chemistry in functionalizing these heterocycles nih.gov.

C-H Functionalization Strategies for Pyridazine Derivatives

The direct functionalization of C-H bonds represents a powerful strategy for synthesizing complex molecules, offering atom economy and step efficiency. Pyridazine derivatives can participate in C-H functionalization reactions, either by acting as substrates for activation or, in some cases, as directing groups.

Pyridazine as a Directing Group: The pyridazine moiety itself can serve as a directing group in transition-metal-catalyzed C-H functionalization. However, studies indicate that pyridazine directing groups tend to yield products in modest yields (ranging from 43% to 66%) when compared to more effective directing groups like pyridine, amides, or diazoles acs.orgacs.orgnih.gov. Despite this, the potential for pyridazine to guide regioselective functionalization exists.

Metal-Catalyzed C-H Activation: Transition metals play a crucial role in activating C-H bonds for subsequent functionalization.

Rhodium Catalysis: Rhodium(III) catalysis has been employed for the construction of fused benzopyridazine analogues. In these reactions, a directing group, such as a pyrazolidinone moiety, facilitates ortho C-H activation, leading to the formation of new C-C bonds and heterocyclic ring systems researchgate.netpkusz.edu.cn.

Palladium Catalysis: Palladium-catalyzed reactions are widely utilized for C-H functionalization. This includes the arylation and benzylation of imidazo[1,2-b]pyridazines at specific positions, such as C-3 dergipark.org.trresearchgate.net. Palladium has also been used in directed sp3 C-H functionalization strategies acs.org.

Other Metal Catalysts: Ruthenium catalysis has been explored for achieving meta-functionalization of aromatic systems acs.org.

Metalation and Iodination Strategies: A significant approach for functionalizing pyridazine derivatives involves direct metalation, particularly zincation, followed by electrophilic trapping. Sterically hindered metal amide bases, such as TMPZnCl·LiCl, are effective reagents for the directed zincation of sensitive aromatic and heterocyclic compounds, including pyridazines uni-muenchen.deuni-muenchen.deresearchgate.netgoogle.comuni-muenchen.de. Subsequent reaction of the resulting organozinc species with iodine allows for the regioselective introduction of an iodine atom.

For example, the treatment of certain pyridazine precursors with TMPZnCl·LiCl followed by iodolysis has yielded functionalized pyridazines. The synthesis of 4-iodopyridazine has been achieved through the zincation of a pyridazine derivative (Bc5) and subsequent iodolysis, affording the product in 40% yield researchgate.net. Similarly, direct metalation of pyridazine itself, using reagents like CdCl2·TMEDA and LiTMP, followed by iodolysis, can lead to a mixture of 3-iodopyridazine (B154842) and 4-iodopyridazine in reported yields of 55% and 41%, respectively researchgate.net. The preparation of more complex functionalized iodopyridazines, such as 3,6-dichloro-4-iodopyridazine, also relies on metalation and iodination sequences uni-muenchen.degoogle.com.

Data Table: Synthesis of Functionalized Pyridazines via Metalation/Iodination

| Substrate | Reagents | Conditions | Product(s) | Yield (%) | Citation |

| Pyridazine | CdCl₂·TMEDA, LiTMP, I₂ | THF, room temperature | 3-Iodopyridazine, 4-Iodopyridazine | 55 (3-iodo), 41 (4-iodo) | researchgate.net |

| Bc5 (Pyridazine derivative) | TMPZnCl·LiCl, I₂ | 0 °C | 4-Iodopyridazine | 40 | researchgate.net |

| 3,6-Dichloropyridazine | (3,6-dichloropyridazin-4-yl)zinc pivalate, I₂ | THF, 25 °C, 1 h | 3,6-Dichloro-4-iodopyridazine | 32 | uni-muenchen.de |

Compound List:

4-Iodopyridazine

Pyridazine

3-Iodopyridazine

Imidazo[1,2-b]pyridazine (IMP)

3,6-Dichloro-4-iodopyridazine

3,6-Dichloropyridazine

3,6-Dichloro-4-trimethylsilylpyridazine

4-Aminopyridazine 1-Oxide

3-Nitropyridazine 1-Oxide

3-Methoxy-6-methylpyridazine 1-Oxide

4-Chloro-3-methoxy-6-methylpyridazine

Pyridazin-4-amine

Pyridazin-3-amine

3-Amino-6-chloropyridazine

3-Amino-6-iodopyridazine

Pyrrolo[3,2-c]quinoline

Pyridine

Pyrimidine

Pyrazine

2,5-Diiodopyrazine

Bc5 (Pyridazine derivative)

Bc6 (Zincated pyridazine derivative)

Advanced Applications of 4 Iodopyridazine in Organic Synthesis

Scaffold Diversification for Complex N-Heterocycle Synthesis

The reactive C-I bond in 4-iodopyridazine is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and alkyl groups, thereby facilitating the synthesis of complex N-heterocyclic scaffolds.

Suzuki-Miyaura Coupling: This ubiquitous reaction allows for the formation of C-C bonds by coupling 4-iodopyridazine with organoboron compounds. For instance, Suzuki coupling of 3-bromo-6-(thiophen-2-yl)pyridazine (a related pyridazine (B1198779) derivative) with various arylboronic acids yielded thienylpyridazine derivatives in yields ranging from 14% to 28% nih.gov. More specifically, the coupling of 4-iodopyridine (B57791) with a protected amino acid derivative using a Pd(2-furyl)3 ligand system achieved a remarkable 90% yield rsc.org. The Suzuki-Miyaura reaction is also instrumental in synthesizing π-conjugated molecules incorporating pyridazine and thiophene (B33073) units, contributing to materials science applications nih.govbeilstein-journals.org.

Negishi Coupling: This reaction, involving organozinc reagents, offers an efficient route to C-C bond formation. The Negishi coupling of 2-fluoro-4-iodopyridine (B1312466) with organozinc reagents derived from 2,4-dichloropyrimidine (B19661), catalyzed by Pd(PPh₃)₄, yielded pyridinyl-pyrimidines in 69% yield in a one-pot procedure acs.orgacs.org. Furthermore, the Negishi coupling of halopyridines with organozinc species derived from amino acids has been optimized, with a reaction between 4-iodopyridine and a protected amino acid derivative affording a 90% yield rsc.orgresearchgate.netwhiterose.ac.uk.

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is highly effective for introducing amine functionalities. The selective amination of 2-fluoro-4-iodopyridine with aromatic amines at the 4-position, catalyzed by Pd(OAc)₂/BINAP under microwave irradiation, has been reported to proceed with good to excellent yields (e.g., 73%, 83%, 91-97%) rsc.orgacs.orgresearchgate.netrsc.org. Similarly, 3-iodopyridine (B74083) has been successfully aminated in 86% yield rsc.org. This reaction is crucial for synthesizing diverse amine-substituted pyridazines, valuable in medicinal chemistry.

Heck Reaction: While generally applicable to aryl halides, 4-iodopyridine has shown varying reactivity in Heck reactions. In some instances, it exhibited lower reactivity compared to other iodopyridines researchgate.net. However, the Heck reaction remains a fundamental tool for alkene functionalization and C-C bond formation.

Stille Coupling: This reaction, involving organotin reagents, is also a viable method for C-C bond formation. While specific examples directly using 4-iodopyridazine were not extensively detailed in the searches, its utility in forming bipyridines from related dihalopyridines highlights its potential mdpi.com.

Table 1: Representative Cross-Coupling Reactions of 4-Iodopyridazine Derivatives

| Reaction Type | Substrate (Derivative) | Coupling Partner | Catalyst/Ligand | Conditions | Yield (%) | Ref. |

| Suzuki-Miyaura Coupling | 4-Iodopyridine | Protected amino acid | Pd₂(dba)₃ / P(2-furyl)₃ | Not specified | 90 | rsc.org |

| Negishi Coupling | 2-Fluoro-4-iodopyridine | Organozinc (from 2,4-dichloropyrimidine) | Pd(PPh₃)₄ | Reflux, THF, 4 h (one-pot) | 69 | acs.orgacs.org |

| Negishi Coupling | 4-Iodopyridine | Protected amino acid | Pd(OAc)₂ / t-BuP-HBF₄ | rt (for lithiation/transmetallation) | 39 | whiterose.ac.uk |

| Buchwald-Hartwig Amination | 2-Fluoro-4-iodopyridine | Aromatic amine | Pd(OAc)₂ / BINAP | Microwave, 30 min | 73-97 | rsc.orgacs.orgresearchgate.netrsc.org |

| Buchwald-Hartwig Amination | 3-Iodopyridine | Aromatic amine | Pd(OAc)₂ / BINAP | Microwave, 30 min | 86 | rsc.org |

Precursor for Bipyridazines and Other Polyheterocyclic Systems

4-Iodopyridazine serves as a valuable precursor for constructing more complex fused and linked heterocyclic systems. While direct synthesis of bipyridazines from 4-iodopyridazine was not explicitly detailed, related halopyridines are utilized in homocoupling reactions to form bipyridines orgchemres.orgnih.govpreprints.orgmdpi.com. For instance, reductive homocoupling of iodopyridines catalyzed by Pd(dppf) in 3-pentanol (B84944) is a known method orgchemres.org.

The compound is a key intermediate for synthesizing substituted pyridines. For example, 2,6-dichloro-4-iodopyridine (B1314714) has been elaborated into various 2,4,6-trisubstituted pyridines through stepwise functionalization acs.orgnih.gov. The synthesis of pyridinyl-pyrimidines via Negishi coupling of 2-fluoro-4-iodopyridine with 2,4-dichloropyrimidine exemplifies the construction of fused polyheterocyclic systems acs.orgacs.org.

Utilization in Tandem and Cascade Reactions

Tandem and cascade reactions offer significant advantages in organic synthesis by enabling the formation of multiple bonds and rings in a single operation, thereby improving efficiency and reducing waste. While direct examples of 4-iodopyridazine participating in such reactions were limited in the reviewed literature, related halopyridines and pyridazine derivatives are employed in various cascade processes. For instance, palladium-catalyzed reactions involving pyridone derivatives and isonitriles can lead to complex polycyclic quinolines via cascade pathways acs.org. Reviews on cascade reactions highlight their growing importance in complex molecule synthesis globalresearchonline.net.

Role as a Synthetic Intermediate in Material Science Research

The unique electronic and structural properties imparted by the pyridazine core and the iodine substituent make 4-iodopyridazine a valuable intermediate in material science. It is utilized in the fabrication of organic semiconductors for flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells nih.gov. Furthermore, its application extends to the creation of functionalized materials for nanotechnology and materials engineering nih.gov. The synthesis of π-conjugated molecules involving pyridazine and thiophene heterocycles via Suzuki coupling demonstrates its role in developing materials with tailored optical and electronic properties nih.govbeilstein-journals.org.

Derivatization for Specialized Functional Group Interconversions

The iodine atom in 4-iodopyridazine is an excellent leaving group, facilitating a broad spectrum of functional group interconversions primarily through cross-coupling reactions.

Suzuki-Miyaura Coupling: As detailed in Section 4.1, this reaction is widely used for aryl-aryl and aryl-heteroaryl bond formation. Yields can vary depending on the coupling partners and reaction conditions, with examples showing yields from 14% to 90% nih.govrsc.orgnih.govmdpi.comacs.org.

Negishi Coupling: This method is highly effective for introducing various organic fragments, often achieving good to excellent yields (65-90%) when applied to 4-iodopyridazine derivatives rsc.orgacs.orgacs.orgresearchgate.netwhiterose.ac.uk.

Buchwald-Hartwig Amination: This reaction is pivotal for introducing nitrogen functionalities, with high yields reported for the amination of 4-iodopyridazine and its derivatives rsc.orgacs.orgresearchgate.netrsc.orgacs.orgamazonaws.com.

Other Interconversions: Beyond cross-coupling, the iodine atom can undergo nucleophilic substitution reactions with strong nucleophiles mdpi.com. Reduction of the C-I bond is also possible, yielding the parent pyridine (B92270) mdpi.com. Halogen exchange reactions are also a common strategy for modifying pyridine scaffolds google.com.

Theoretical and Computational Studies on 4 Iodopyridazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of molecular systems. These methods allow for a detailed examination of the electronic properties of 4-iodopyridazine, providing a theoretical framework to understand its chemical behavior.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in predicting the reactivity and selectivity of 4-iodopyridazine by analyzing various molecular descriptors.

Key reactivity descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For pyridazine (B1198779) derivatives, these calculations help in understanding their interaction with other molecules. researchgate.net

Local Reactivity Descriptors: Fukui functions and condensed electrophilicity profiles can be used to identify the most reactive sites within the 4-iodopyridazine molecule. ias.ac.in This is particularly important for predicting the regioselectivity of its reactions, such as nucleophilic or electrophilic attacks on the pyridazine ring or reactions involving the iodine substituent.

| Descriptor | Significance in Reactivity and Selectivity |

|---|---|

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of the molecule. |

Prediction of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving 4-iodopyridazine. By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

The determination of transition state geometries and their corresponding activation energies allows for the prediction of reaction rates and the understanding of factors that control the reaction's outcome. For instance, in reactions such as nucleophilic aromatic substitution or cross-coupling reactions where 4-iodopyridazine might be a substrate, DFT can help to:

Identify the rate-determining step of the reaction.

Evaluate the feasibility of different proposed mechanisms .

Explain the observed stereochemistry or regioselectivity of a reaction.

Computational studies on related heterocyclic systems have demonstrated the utility of this approach in understanding complex reaction pathways. rsc.orgrsc.org

Analysis of Electronic Structure and Charge Distribution

The electronic structure and charge distribution of 4-iodopyridazine are fundamental to its chemical and physical properties. DFT calculations, in conjunction with methods like Natural Bond Orbital (NBO) analysis, provide a detailed picture of how electrons are distributed within the molecule.

Key aspects that can be analyzed include:

Atomic Charges: NBO analysis can be used to calculate the partial charges on each atom, revealing the electrophilic and nucleophilic sites within the 4-iodopyridazine molecule. researchgate.net The distribution of charges influences the molecule's electrostatic interactions with other species.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential areas (electron-poor) are prone to nucleophilic attack.

| Parameter | Information Provided |

|---|---|

| Natural Atomic Charges | Quantifies the electron distribution among atoms. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time. mdpi.com MD simulations can provide a dynamic picture of 4-iodopyridazine, for example, in solution or interacting with a biological target. nih.gov

Applications of MD simulations for 4-iodopyridazine could include:

Solvation Studies: Simulating the behavior of 4-iodopyridazine in different solvents to understand its solubility and the nature of solute-solvent interactions.

Interaction with Biomolecules: In the context of drug design, MD simulations can be used to study the binding of 4-iodopyridazine derivatives to protein targets, providing insights into the stability of the complex and the key intermolecular interactions. nih.govrsc.org

Investigation of Non-Covalent Interactions

Non-covalent interactions play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. frontiersin.org For 4-iodopyridazine, the presence of nitrogen and iodine atoms makes it capable of participating in various non-covalent interactions.

Halogen Bonding in 4-Iodopyridazine Systems

A particularly important non-covalent interaction for 4-iodopyridazine is halogen bonding. nih.gov This is an attractive interaction between an electrophilic region on the iodine atom (known as a σ-hole) and a nucleophilic region (a Lewis base) on another molecule. researchgate.net

The σ-hole: The electron density around the covalently bonded iodine atom in 4-iodopyridazine is anisotropic. There is a region of positive electrostatic potential along the extension of the C-I bond, which is the σ-hole. The strength of this σ-hole is influenced by the electron-withdrawing nature of the pyridazine ring.

Halogen Bond Acceptors: The σ-hole on the iodine atom of 4-iodopyridazine can interact with a variety of halogen bond acceptors, including the lone pairs of electrons on nitrogen, oxygen, or sulfur atoms, as well as π-systems.

Strength and Directionality: Halogen bonds are highly directional, with the C-I•••A angle (where A is the acceptor atom) typically being close to 180°. The strength of the halogen bond increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. Studies on halopyridine systems have shown that these interactions can be comparable in strength to hydrogen bonds. nih.govacs.org

Computational studies can quantify the strength of these halogen bonds by calculating interaction energies and analyzing the geometric parameters of the resulting complexes. These investigations are crucial for the rational design of crystal structures and functional materials based on 4-iodopyridazine.

Cooperative Effects with Other Intermolecular Interactions

Theoretical and computational studies have elucidated the intricate interplay between the halogen bond formed by the iodine atom in 4-iodopyridazine and other non-covalent interactions. This interplay can lead to either a strengthening (cooperativity or synergistic effect) or a weakening (anticooperativity or diminutive effect) of the bonds involved. The nature and magnitude of these cooperative effects are crucial for understanding the structure and stability of multicomponent supramolecular assemblies.

A notable computational investigation, while focused on the structurally analogous 4-iodopyridine (B57791), provides significant insights into these phenomena. The study explored ternary complexes where 4-iodopyridine simultaneously acts as a halogen bond donor (via the iodine atom) and a Lewis base (via the nitrogen atom), which interacts with a hydrogen bond donor. rsc.orgrsc.org

In a specific ternary complex, PhCF₃⋯4-iodopyridine⋯NH₃, a diminutive effect, or anticooperativity, was observed between the hydrogen bond and the halogen bond. rsc.org The formation of a hydrogen bond between the nitrogen atom of 4-iodopyridine and an ammonia (B1221849) (NH₃) molecule weakens the concurrently formed halogen bond between the iodine atom and another molecule. Similarly, the presence of the halogen bond reduces the strength of the hydrogen bond. rsc.orgrsc.org

This anticooperative effect can be quantified by the cooperative energy (Ecoop), which is calculated as the difference between the total interaction energy of the ternary complex and the sum of the interaction energies of the constituent binary complexes. A negative cooperative energy indicates a synergistic effect, while a positive value signifies a diminutive or anticooperative effect. rsc.org

Detailed analysis of the PhCF₃⋯4-iodopyridine⋯NH₃ system reveals the underlying mechanism of this anticooperativity. When 4-iodopyridine engages in a hydrogen bond with ammonia, electron density is drawn towards the nitrogen atom. This increase in electron density around the pyridine (B92270) ring reduces the electrophilic character of the σ-hole on the iodine atom. Consequently, the iodine atom becomes a weaker halogen bond donor, leading to a less stable halogen bond with PhCF₃. rsc.org Conversely, the formation of a halogen bond pulls electron density away from the pyridine ring, making the nitrogen atom a weaker Lewis base and thus diminishing the strength of the hydrogen bond it can form with ammonia. rsc.org

The geometric and energetic parameters from the computational study on the 4-iodopyridine system illustrate this effect clearly.

| Complex | Interaction Energy (kcal/mol) | Cooperative Energy (Ecoop) (kcal/mol) | Effect |

|---|---|---|---|

| PhCF₃⋯(4-iodopyridine⋯NH₃) | -10.05 | +0.55 | Diminutive (Anticooperative) |

| PhCF₃⋯4-iodopyridine | -3.95 | ||

| 4-iodopyridine⋯NH₃ | -6.65 |

Data sourced from computational studies on 4-iodopyridine, a structural analog of 4-iodopyridazine. rsc.orgrsc.org

| Interaction | Binary Complex Bond Length (Å) | Ternary Complex Bond Length (Å) | Change (Å) |

|---|---|---|---|

| C-I⋯N (Halogen Bond) | 3.015 | 3.056 | +0.041 (Elongation) |

| N⋯H-N (Hydrogen Bond) | 2.298 | 2.316 | +0.018 (Elongation) |

Data sourced from computational studies on 4-iodopyridine, a structural analog of 4-iodopyridazine. rsc.orgrsc.org

The data presented in Table 1 shows a positive cooperative energy, confirming the anticooperative nature of the interactions in this specific system. Table 2 further supports this finding, as the bond lengths for both the halogen bond and the hydrogen bond increase (weaken) in the ternary complex compared to the respective binary complexes. rsc.org These computational findings underscore that the interplay of non-covalent interactions in systems containing 4-iodopyridazine is not merely additive but is governed by subtle electronic effects that can lead to either mutual reinforcement or weakening of the intermolecular bonds.

Analytical Methodologies in 4 Iodopyridazine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular architecture of 4-Iodopyridazine. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Iodopyridazine. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 4-Iodopyridazine, the protons on the pyridazine (B1198779) ring exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the nitrogen atoms and the iodine atom influences the electronic environment of the ring protons, causing them to resonate at specific frequencies. The number of signals corresponds to the number of chemically non-equivalent protons, their integration provides the ratio of protons, and the splitting patterns (e.g., doublets, triplets) reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of 4-Iodopyridazine. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon signals are indicative of their chemical environment, with carbons bonded to electronegative atoms like nitrogen and iodine appearing at different frequencies compared to other ring carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although for 4-Iodopyridazine, only CH and quaternary carbons are present.

¹⁹F NMR Spectroscopy : While not directly applicable to 4-Iodopyridazine itself, should fluorine-containing derivatives be synthesized, ¹⁹F NMR would be a highly sensitive and informative technique for their characterization, given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

| NMR Technique | Information Obtained | Application in 4-Iodopyridazine Research |

| ¹H NMR | Number, ratio, and connectivity of protons. | Determination of the substitution pattern on the pyridazine ring. |

| ¹³C NMR | Number and type of carbon atoms. | Confirmation of the carbon framework and the position of the iodine substituent. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons, between protons and carbons. | Unambiguous assignment of all proton and carbon signals and confirmation of the overall molecular structure. |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture.

Mass Spectrometry (MS) : In the mass spectrum of 4-Iodopyridazine, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of iodine is readily identified by its characteristic isotopic pattern, as iodine is monoisotopic (¹²⁷I). Fragmentation patterns observed in the mass spectrum provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways for halogenated heterocycles can help confirm the structure of 4-Iodopyridazine.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is particularly useful for the analysis of volatile compounds. In the context of 4-Iodopyridazine research, GC-MS can be used to separate the compound from reaction byproducts or impurities. The gas chromatogram provides information on the purity of the sample, while the mass spectrum of the eluted peak confirms the identity of 4-Iodopyridazine.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-Iodopyridazine would display characteristic absorption bands corresponding to the vibrations of the pyridazine ring and the carbon-iodine bond.

Pyridazine Ring Vibrations : The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridazine ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-I Bond Vibration : The stretching vibration of the carbon-iodine (C-I) bond is expected to appear in the fingerprint region of the IR spectrum, typically in the range of 600-500 cm⁻¹, although its identification can sometimes be challenging due to other overlapping absorptions.

| Spectroscopic Technique | Key Information Provided | Expected Observations for 4-Iodopyridazine |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of C₄H₃IN₂ and fragments showing the loss of iodine or parts of the pyridazine ring. |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic absorptions for aromatic C-H, C=C, C=N stretching, and C-I stretching vibrations. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating 4-Iodopyridazine from other compounds, thereby enabling its purification and the assessment of its purity. These methods are also invaluable for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis and purification of a wide range of compounds. For 4-Iodopyridazine, reversed-phase HPLC is a commonly employed method.

Purity Assessment : In a reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). 4-Iodopyridazine will have a characteristic retention time under specific chromatographic conditions. The presence of impurities will be indicated by additional peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity.

Reaction Monitoring : HPLC can be used to monitor the progress of a reaction involving 4-Iodopyridazine by analyzing small aliquots of the reaction mixture over time. The disappearance of the starting material peak and the appearance of the product peak can be tracked to determine the reaction's endpoint.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, reaction monitoring, and determining the appropriate solvent system for column chromatography.

Purity Assessment : A small spot of a solution of 4-Iodopyridazine is applied to a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase. The purity can be qualitatively assessed by the presence of a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

Reaction Monitoring : TLC is an excellent tool for monitoring the progress of a chemical synthesis. By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually track the consumption of the reactant and the formation of the product. This allows for a quick determination of when the reaction is complete.

| Chromatographic Method | Primary Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and reaction monitoring. | Stationary phase, mobile phase composition, flow rate, detection wavelength. |

| Thin-Layer Chromatography (TLC) | Qualitative purity assessment and rapid reaction monitoring. | Stationary phase, mobile phase, visualization method (e.g., UV light). |

X-ray Diffraction for Solid-State Structure Determination

No crystallographic data for 4-Iodopyridazine was found in the reviewed literature.

Methodological Aspects of Yield Optimization and Reproducibility

No specific studies on the yield optimization or reproducibility for the synthesis of 4-Iodopyridazine were found in the reviewed literature.

Future Research Trajectories for 4 Iodopyridazine

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of 4-iodopyridazine is largely reliant on established cross-coupling methodologies. Future research will likely focus on the development and application of novel catalytic systems to broaden the scope of accessible transformations and improve reaction efficiency under milder conditions.

Palladium and Copper Catalysis: Palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are workhorses in the functionalization of aryl halides, including 4-iodopyridazine. researchgate.netsigmaaldrich.comnobelprize.org Future efforts will likely be directed towards the use of more sophisticated ligand systems that can promote challenging couplings, such as those involving sterically hindered substrates or the introduction of novel functional groups. nih.gov Copper-catalyzed reactions, known for their cost-effectiveness and unique reactivity profiles, represent another promising area. nih.govcore.ac.ukmdpi.commdpi.comresearchgate.net Research into novel copper-ligand systems could enable efficient C-N, C-O, and C-S bond formations that are complementary to palladium-catalyzed methods. nih.govcore.ac.uk

Photoredox Catalysis: A significant area of growth is anticipated in the application of visible-light photoredox catalysis for the C-H functionalization of pyridazine (B1198779) scaffolds. researchgate.netorganic-chemistry.orgnih.govnih.gov This approach offers a green and powerful alternative to traditional methods, often proceeding under mild, metal-free conditions. organic-chemistry.org Future investigations could explore the direct C-H functionalization of the pyridazine ring in 4-iodopyridazine derivatives, allowing for late-stage modifications without the need for pre-functionalized starting materials. researchgate.netnih.govnih.gov The development of new organic photosensitizers could further expand the scope of these transformations.

| Catalytic System | Potential Application for 4-Iodopyridazine | Key Research Focus |

| Palladium Catalysis | Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Negishi couplings | Development of advanced ligands for challenging transformations and sterically hindered substrates. researchgate.netsigmaaldrich.comnobelprize.orgnih.gov |

| Copper Catalysis | C-N, C-O, and C-S bond formation, C-H functionalization | Design of novel ligands to enhance reactivity and selectivity; exploration of aerobic oxidative couplings. nih.govcore.ac.ukmdpi.commdpi.comresearchgate.net |

| Photoredox Catalysis | Direct C-H functionalization, radical-mediated couplings | Development of new organic photosensitizers and exploration of novel reaction pathways under metal-free conditions. researchgate.netorganic-chemistry.orgnih.govnih.gov |

Development of Asymmetric Transformations Involving 4-Iodopyridazine

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While the asymmetric synthesis of pyridazine derivatives is an emerging field, the development of enantioselective transformations directly involving 4-iodopyridazine remains a significant and valuable challenge.

Future research will likely focus on several key areas:

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of the pyridazine ring would provide access to valuable chiral piperidine (B6355638) and tetrahydropyridazine scaffolds. unimi.itacs.orgacs.org Research in this area could build upon existing methods for the asymmetric hydrogenation of pyridines and other N-heterocycles. unimi.itacs.org

Enantioselective Cross-Coupling: The design of chiral ligands for palladium- or copper-catalyzed cross-coupling reactions could enable the enantioselective introduction of substituents at the 4-position of the pyridazine ring. chim.itacs.orgresearchgate.net This would be a powerful tool for the synthesis of enantioenriched pyridazine-containing compounds.

Catalytic Asymmetric Dearomatization: Recent advances in the asymmetric dearomatization of pyridines and pyridazines using chiral copper-hydride catalysts present an exciting opportunity. nih.gov Applying this methodology to 4-iodopyridazine could lead to the synthesis of highly functionalized and enantioenriched piperidine derivatives.

| Asymmetric Transformation | Potential Chiral Product from 4-Iodopyridazine | Future Research Direction |

| Asymmetric Hydrogenation | Chiral tetrahydropyridazines and piperidines | Development of novel chiral iridium and rhodium catalysts. unimi.itacs.orgacs.org |

| Enantioselective Cross-Coupling | Chiral 4-substituted pyridazines | Design of new chiral pyridine-oxazoline and other privileged ligands. chim.itacs.orgresearchgate.netrsc.org |

| Asymmetric Dearomatization | Chiral 4-iodo-dihydropyridines and piperidines | Exploration of chiral copper-hydride and other catalytic systems. nih.gov |

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.govmdpi.comnih.gov The integration of 4-iodopyridazine chemistry into continuous flow processes is a promising avenue for future research, enabling more efficient and sustainable production of pyridazine-based compounds.

Key areas for exploration include:

Continuous Halogenation and Functionalization: The development of flow-based methods for the iodination of pyridazine and the subsequent functionalization of 4-iodopyridazine would streamline the synthesis of key intermediates. researchgate.net

Flow-Based Cross-Coupling: Implementing palladium- and copper-catalyzed cross-coupling reactions in continuous flow reactors can lead to higher yields, reduced reaction times, and easier purification. mdpi.com

Photochemistry in Flow: Combining photoredox catalysis with flow chemistry offers a powerful platform for performing light-mediated reactions in a highly controlled and scalable manner. nih.govmdpi.com This could be particularly beneficial for the C-H functionalization of 4-iodopyridazine derivatives.

| Flow Chemistry Application | Advantage for 4-Iodopyridazine Chemistry | Research Focus |

| Continuous Synthesis | Improved safety, scalability, and process control. nih.govmdpi.comnih.gov | Development of robust and efficient flow protocols for key transformations. |

| In-line Purification | Reduced workup time and improved product purity. | Integration of purification technologies with flow reactors. |

| Automated Synthesis | High-throughput screening and library synthesis. | Development of automated platforms for the synthesis of pyridazine derivatives. |

Computational Design and Prediction of New Reactivity Modes

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of new catalysts and reagents. nih.gov Applying these tools to 4-iodopyridazine chemistry can accelerate the discovery of novel transformations.

Future computational studies could focus on:

DFT Analysis of Reactivity: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of 4-iodopyridazine, helping to predict its behavior in various chemical reactions.

Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of known and novel reactions involving 4-iodopyridazine, aiding in the optimization of reaction conditions and the design of more efficient catalysts.

Prediction of Novel Reactions: Machine learning and other computational methods could be employed to predict new and unexpected reactivity modes for 4-iodopyridazine, opening up new avenues for synthetic exploration. nih.gov

| Computational Method | Application to 4-Iodopyridazine | Expected Outcome |

| Density Functional Theory (DFT) | Analysis of electronic structure and reaction pathways. | Understanding of reactivity and prediction of reaction outcomes. |

| Molecular Dynamics (MD) | Simulation of reaction dynamics and solvent effects. | Insight into the role of the reaction environment. |

| Machine Learning (ML) | Prediction of reaction products and optimization of reaction conditions. | Accelerated discovery of new reactions and improved synthetic efficiency. nih.gov |

Expanding the Scope of Polyfunctionalized Pyridazines through 4-Iodopyridazine as a Platform

4-Iodopyridazine is an ideal starting material for the synthesis of highly substituted and polyfunctionalized pyridazines due to the versatility of the carbon-iodine bond. nih.govuni-muenchen.deresearchgate.netcore.ac.uk Future research will undoubtedly focus on leveraging this reactivity to construct complex molecular architectures with diverse functionalities.

Key strategies for expanding the scope of polyfunctionalized pyridazines include:

Stepwise and Regioselective Functionalization: The development of methods for the selective and stepwise functionalization of different positions on the pyridazine ring, starting from 4-iodopyridazine, is a key objective. nih.govuni-muenchen.deresearchgate.netcore.ac.uk This would allow for the precise installation of multiple substituents in a controlled manner.